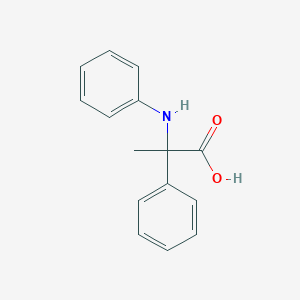

N,2-Diphenylalanin

Übersicht

Beschreibung

N,2-Diphenylalanine is an unnatural amino acid similar to the two amino acids alanine and phenylalanine . It has been used for the synthesis of pseudopeptide analogues which are capable of inhibiting certain enzymes .

Synthesis Analysis

Diphenylalanine can be synthesized via electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid . Self-assembly of the diphenylalanine by diluting the 1,1,1,3,3,3-hexafluoro-2-propanol solution with water gives tough and discrete nanotube structures with high-axial ratios .Molecular Structure Analysis

The structures of peptide nanotubes (PNT) based on diphenylalanine (FF) dipeptide with different initial isomers of the left (L-FF) and right (D-FF) chiralities of these dipeptides have been studied . The anhydrous and non-centrosymmetric hexagonal unit cell for both enantiomers crystal structures contains six FF molecules .Physical And Chemical Properties Analysis

N,2-Diphenylalanine has a molecular weight of 241.29 . The dipole moment and polarization of both chiral type L-FF and D-FF PNT and embedded water/ice cluster are enhanced after optimization .Wissenschaftliche Forschungsanwendungen

Hydrogel-Formulierung

N,2-Diphenylalanin (Fmoc-FF) ist einer der am häufigsten untersuchten Peptid-Hydrogelatoren . Hydrogele sind dreidimensionale Materialien, die große Mengen an Wasser oder anderen biologischen Flüssigkeiten einschließen können . Die mechanischen und funktionellen Eigenschaften dieser Hydrogele können sich je nach Herstellungsmethode, Lösungsmittel, pH-Wert und anderen experimentellen Parametern ändern .

Biokompatible Elektronik

This compound hat die Fähigkeit, sich selbst zu Nanostrukturen wie Nanoröhren und Bändern zusammenzulagern. Diese Nanostrukturen weisen einzigartige Eigenschaften wie Piezoelektrizität auf, was sie zu potenziellen Kandidaten für biokompatible Elektronik macht.

Energiegewinnung

Supramolekulare Chemie

Diphenylalanin ist einer der am häufigsten untersuchten Bausteine in der organischen supramolekularen Chemie und bildet geordnete Anordnungen mit einzigartigen mechanischen, optischen, piezoelektrischen und halbleitenden Eigenschaften .

Energiespeicher

Die geordneten Anordnungen, die durch Diphenylalanin gebildet werden, weisen einzigartige Eigenschaften auf, die sie für Energiespeicheranwendungen geeignet machen .

Biosensorik

Die einzigartigen Eigenschaften der durch Diphenylalanin gebildeten Anordnungen machen sie auch für Biosensoranwendungen geeignet .

Lichtemission

Diphenylalanin-Anordnungen können für Lichtemissionsanwendungen verwendet werden .

Arzneimittelverabreichung

Die durch Diphenylalanin gebildeten Anordnungen können auch für die Arzneimittelverabreichung verwendet werden .

Wirkmechanismus

- N,2-Diphenylalanine (Diphenylalanine) is an essential aromatic amino acid that serves as a precursor for various important molecules, including melanin, dopamine, noradrenaline (norepinephrine), and thyroxine .

- Diphenylalanine can self-assemble into nanostructures due to its unique peptide motif. These structures have been explored for various applications, including drug delivery and tissue engineering .

Target of Action

Mode of Action

Zukünftige Richtungen

N,2-Diphenylalanine and its self-assembled structures have potential applications in nanoelectronics, nanomedicine, and pharmacology . The data obtained from studying these structures are useful for further analysis of the possible adhesion and capture of medical molecular components by active layers of FF-based PNT, which can be designed for creating capsules for targeted delivery of pharmaceuticals and drugs .

Biochemische Analyse

Biochemical Properties

N,2-Diphenylalanine plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including peptides and proteins, and can self-assemble into highly ordered supramolecular architectures . The nature of these interactions is primarily driven by the unique structure of N,2-Diphenylalanine, which allows it to form stable bonds with other molecules.

Cellular Effects

The effects of N,2-Diphenylalanine on cells and cellular processes are largely related to its ability to form nanostructures. For instance, diphenylalanine-based peptide nanomaterials have been used in the fabrication of nanotubes, spherical vesicles, nanofibrils, nanowires, and hybrids .

Molecular Mechanism

The molecular mechanism of N,2-Diphenylalanine is primarily associated with its ability to self-assemble into ordered nanostructures. This self-assembly is facilitated by hydrogen bonding between the NH₂ and COOH groups. This unique property allows N,2-Diphenylalanine to interact with other biomolecules and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,2-Diphenylalanine have been observed to change over time. For instance, temperature-dependent Raman spectra in self-assembled diphenylalanine microtubes grown from the solution have shown anomalous temperature behavior . This includes a structural phase transition at 398 K, which is associated with the release of water molecules from nanochannels .

Metabolic Pathways

It is known that diphenylalanine is a key component in the formation of peptide nanotubes

Transport and Distribution

N,2-Diphenylalanine is known to self-assemble into nanostructures, which can be transported and distributed within cells and tissues . The transport and distribution of N,2-Diphenylalanine are likely facilitated by its ability to form stable bonds with other molecules.

Subcellular Localization

The subcellular localization of N,2-Diphenylalanine is largely dependent on its ability to form nanostructures. These nanostructures can be localized in various compartments or organelles within the cell, depending on their specific functions

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N,2-Diphenylalanine involves the coupling of two molecules of phenylalanine through a peptide bond. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).", "Starting Materials": [ "Phenylalanine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Triisopropylsilane (TIPS)", "Trifluoroacetic acid (TFA)" ], "Reaction": [ "Protection of the amino group of phenylalanine with tert-butyloxycarbonyl (Boc) group using Boc-anhydride and DIPEA in DMF", "Deprotection of the carboxylic acid group of phenylalanine using TFA in methanol", "Activation of the carboxylic acid group of one phenylalanine molecule with DCC and NHS in DMF", "Coupling of the activated phenylalanine molecule with the deprotected phenylalanine molecule through a peptide bond in DMF", "Removal of the Boc protecting group using TFA in methanol", "Purification of the crude product using column chromatography with ethyl acetate and acetic acid as eluent", "Deprotection of the N-terminal amino group using TFA in methanol", "Purification of the final product using column chromatography with ethyl acetate and acetic acid as eluent, and TIPS as scavenger" ] } | |

| 2825-64-1 | |

Molekularformel |

C15H15NO2 |

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

(2R)-2-anilino-2-phenylpropanoic acid |

InChI |

InChI=1S/C15H15NO2/c1-15(14(17)18,12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11,16H,1H3,(H,17,18)/t15-/m1/s1 |

InChI-Schlüssel |

AAEHCOPCHOUPLL-OAHLLOKOSA-N |

Isomerische SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

Kanonische SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC2=CC=CC=C2 |

Sequenz |

X |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

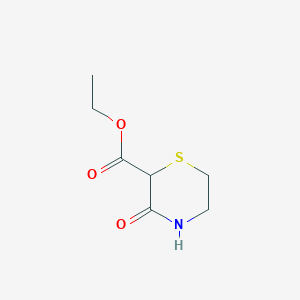

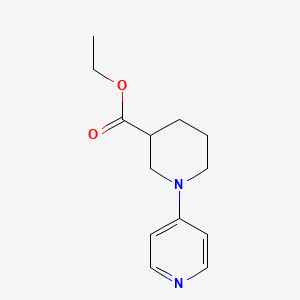

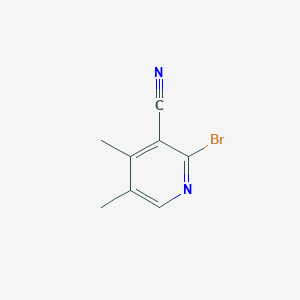

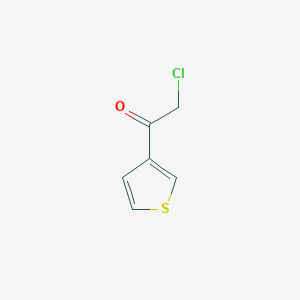

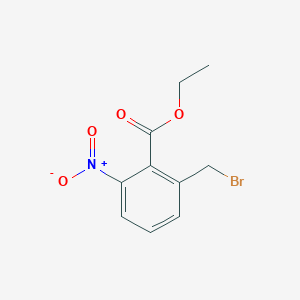

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1642975.png)

![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)